

5-Methylisoxazole-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxaldehyde

Cat. No.: B1306195

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Methylisoxazole-3-carboxaldehyde**, a heterocyclic aldehyde of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of key data, detailed experimental protocols, and workflow visualizations to facilitate further investigation and utilization of this compound.

Introduction

Heterocyclic compounds are fundamental building blocks in the design and development of new therapeutic agents. Among them, isoxazole derivatives have garnered considerable attention due to their diverse pharmacological profiles, which include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. **5-Methylisoxazole-3-carboxaldehyde** serves as a versatile intermediate for the synthesis of a variety of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective application in drug discovery pipelines.

Chemical and Physical Properties

5-Methylisoxazole-3-carboxaldehyde is a solid at room temperature, appearing as a colorless to light yellow crystalline substance.[1] It is soluble in many organic solvents while being only slightly soluble in water.[2] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[3]

Table 1: Physicochemical Properties of **5-Methylisoxazole-3-carboxaldehyde**

Property	Value	Reference(s)
CAS Number	62254-74-4	[3]
Molecular Formula	C ₅ H ₅ NO ₂	[3]
Molecular Weight	111.10 g/mol	[3]
Melting Point	30-34 °C	
Boiling Point	53-57 °C at 8 mmHg	[2]
Density	1.189 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	56 °C (133 °F) - closed cup	[2]
Appearance	Colorless to light yellow crystal or liquid	[2]
Solubility	Soluble in alcohols, ethers, and ketones; slightly soluble in water.	[2]

Spectroscopic Data (Predicted and Inferred)

While experimentally obtained spectra for **5-Methylisoxazole-3-carboxaldehyde** are not readily available in the public domain, the following data can be predicted based on the analysis of its structure and comparison with related compounds.

3.1. ¹H NMR Spectroscopy (Predicted)

- δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C5 position of the isoxazole ring.
- δ ~6.8 ppm (s, 1H): Proton (H4) on the C4 position of the isoxazole ring.

- $\delta \sim 9.9$ ppm (s, 1H): Aldehyde proton (-CHO) at the C3 position.

3.2. ^{13}C NMR Spectroscopy (Predicted)

- $\delta \sim 12$ ppm: Methyl carbon (-CH₃).
- $\delta \sim 105$ ppm: C4 of the isoxazole ring.
- $\delta \sim 158$ ppm: C3 of the isoxazole ring.
- $\delta \sim 170$ ppm: C5 of the isoxazole ring.
- $\delta \sim 185$ ppm: Aldehyde carbonyl carbon (-CHO).

3.3. Infrared (IR) Spectroscopy (Predicted)

- $\sim 2900\text{-}3000\text{ cm}^{-1}$: C-H stretching from the methyl group.
- $\sim 2720\text{ cm}^{-1}$ and $\sim 2820\text{ cm}^{-1}$: Characteristic C-H stretching of the aldehyde group.
- $\sim 1700\text{ cm}^{-1}$: Strong C=O stretching of the aldehyde carbonyl group.
- $\sim 1600\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.
- $\sim 1450\text{-}1550\text{ cm}^{-1}$: C=C stretching of the isoxazole ring.

3.4. Mass Spectrometry (Predicted)

- Molecular Ion (M⁺): m/z = 111.
- Major Fragments: Fragmentation is expected to occur via the loss of the aldehyde proton (M-1, m/z = 110), the formyl group (M-29, m/z = 82), and potentially cleavage of the isoxazole ring.

Experimental Protocols

4.1. Synthesis of **5-Methylisoxazole-3-carboxaldehyde**

The synthesis of **5-Methylisoxazole-3-carboxaldehyde** can be achieved via a two-step process starting from the commercially available 2,5-hexanedione. The first step involves the synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, followed by its reduction to the corresponding aldehyde.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid[1]

- Materials:

- 2,5-Hexanedione
- Nitric acid (5.2M)
- Crushed ice
- Aqueous methanol

- Procedure:

- Place nitric acid (0.2 L, 5.2M) in a 1000 mL round-bottom flask equipped with a reflux condenser.
- Heat the nitric acid to its boiling point and then turn off the heat source.
- Carefully add 2,5-hexanedione (45.751 g, 0.4 mol) through the reflux condenser over a period of approximately 1 hour.
- After the addition is complete, heat the solution to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the light-yellow solution into 200 g of crushed ice and keep it in an ice bath for 30 minutes.
- Filter the precipitated crystals, wash with ice-cold water, and dry.
- Recrystallize the crude product from aqueous methanol to obtain pure 5-methylisoxazole-3-carboxylic acid.

Step 2: Reduction of 5-Methylisoxazole-3-carboxylic Acid to **5-Methylisoxazole-3-carboxaldehyde** (General Procedure)

- Materials:
 - 5-Methylisoxazole-3-carboxylic acid
 - Thionyl chloride (SOCl_2) or Oxalyl chloride
 - A suitable reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H), Lithium tri-tert-butoxyaluminum hydride)
 - Anhydrous solvent (e.g., Toluene, Dichloromethane)
 - Anhydrous pyridine (if using SOCl_2)
- Procedure:
 - Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride. A common method is to reflux the carboxylic acid with an excess of thionyl chloride and a catalytic amount of pyridine in an anhydrous solvent until the reaction is complete (monitored by the cessation of gas evolution).
 - Reduction: The crude acid chloride is then dissolved in an anhydrous solvent and cooled to a low temperature (typically -78°C). A stoichiometric amount of a suitable reducing agent (e.g., DIBAL-H) is added dropwise.
 - Work-up: The reaction is quenched with a suitable reagent (e.g., methanol, saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

4.2. Purification

The crude **5-Methylisoxazole-3-carboxaldehyde** can be purified by either recrystallization or column chromatography.[\[4\]](#)

- Recrystallization:

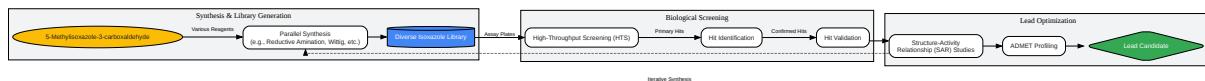
- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

- Column Chromatography:
 - Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with the chosen solvent system and collect the fractions containing the pure product (monitored by TLC).
 - Combine the pure fractions and remove the solvent under reduced pressure.

Reactivity and Applications in Drug Discovery

The aldehyde functional group in **5-Methylisoxazole-3-carboxaldehyde** is a key reactive site, allowing for a variety of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and oxidation/reduction, making it a valuable synthon for creating diverse chemical libraries for biological screening.

The isoxazole core is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Derivatives of 5-methylisoxazole have shown a broad spectrum of biological activities.



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Figure 1: A generalized workflow for the utilization of **5-Methylisoxazole-3-carboxaldehyde** in a drug discovery program.

Safety and Handling

5-Methylisoxazole-3-carboxaldehyde is irritating to the eyes, respiratory system, and skin.[2] It is also a flammable solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Keep away from sources of ignition.[2]

Conclusion

5-Methylisoxazole-3-carboxaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This technical guide provides a consolidated resource of its chemical properties, synthetic methodologies, and a conceptual framework for its application in drug discovery. The information presented herein is intended to empower researchers to explore the full potential of this and related isoxazole derivatives in the quest for new medicines.

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